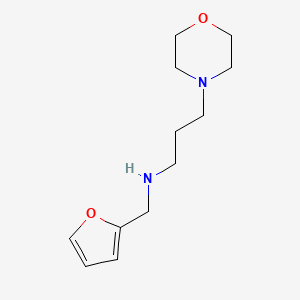![molecular formula C14H16N2O2S2 B1307240 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline CAS No. 7732-36-7](/img/structure/B1307240.png)
2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline, also known as DMAMA, is a chemical compound with potential applications in various fields. It has a molecular weight of 308.43 . The compound is a yellow solid at room temperature .
Molecular Structure Analysis
The molecular formula of 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline is C14H16N2O2S2 . The InChI code is 1S/C14H16N2O2S2/c1-17-9-3-5-11(15)13(7-9)19-20-14-8-10(18-2)4-6-12(14)16/h3-8H,15-16H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is a yellow solid at room temperature . It has a molecular weight of 308.43 . The storage temperature is 0-5°C .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Structural Analysis
Synthesis and Structure Elucidation : 2-Amino-1,4-naphthoquinone derivatives, related to 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline, are synthesized through reactions with primary amines, displaying hydrogen-bonded dimeric structures as shown in X-ray crystallography studies (Singh, Karmakar, Barooah, & Baruah, 2007).
Molecular Structures and Intermolecular Interactions : Investigations into molecular structures of compounds like 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline have demonstrated the presence of intermolecular hydrogen bonding, contributing to our understanding of how similar structures like 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline may behave (Ajibade & Andrew, 2021).
Applications in Biomimetic Research
- Fe-Only Hydrogenases Modeling : Methoxyphenyl-functionalized diiron azadithiolate complexes, which share structural similarities with 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline, have been studied as models for the active site of Fe-only hydrogenases. This research aids in understanding hydrogen production mechanisms (Song, Ge, Zhang, Liu, & Hu, 2006).
Pharmacokinetic Analysis and Molecular Docking
- Pharmacokinetic and Antiviral Activity Analysis : The synthesis and molecular docking of compounds like (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone help in understanding the pharmacokinetic behavior and potential antiviral activity of similar molecules like 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline (FathimaShahana & Yardily, 2020).
Analytical and Synthetic Chemistry
Chemical Synthesis and Analysis : The synthesis of related compounds such as 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea, utilizing various synthetic routes, offers insights into the potential synthesis methods and chemical behavior of 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline (Sarantou & Varvounis, 2022).
Peptide Synthesis and Racemization Studies : The use of compounds like 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide in peptide synthesis, avoiding racemization, can provide a framework for understanding the synthesis and stability of 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline in peptide-based applications (Pedersen, Thorsen, El-Khrisy, Clausen, & Lawesson, 1982).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(2-amino-5-methoxyphenyl)disulfanyl]-4-methoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-17-9-3-5-11(15)13(7-9)19-20-14-8-10(18-2)4-6-12(14)16/h3-8H,15-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEVTUVEXHHEPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)SSC2=C(C=CC(=C2)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396599 |
Source


|
| Record name | 2-[(2-amino-5-methoxyphenyl)dithio]-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline | |
CAS RN |
7732-36-7 |
Source


|
| Record name | 2-[(2-amino-5-methoxyphenyl)dithio]-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl N-[2-cyano-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propanoyl]carbamate](/img/structure/B1307163.png)


![1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1307175.png)


![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1307187.png)
![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B1307190.png)



